molecular formula C24H19Cl2N3O2 B4793161 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide

Cat. No. B4793161
M. Wt: 452.3 g/mol
InChI Key: VTOPRRPQCGUQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide works by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. When activated, this receptor inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects.
Biochemical and Physiological Effects:
4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, depending on the specific tissue or system being studied. For example, it has been shown to inhibit the release of neurotransmitters in the brain, reduce cardiac contractility, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide in scientific research is its high selectivity for the adenosine A1 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that it may not accurately reflect the effects of adenosine A1 receptor activation in vivo, as it is often used at concentrations that are much higher than those found in the body.

Future Directions

There are many potential future directions for research involving 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide. Some possible areas of investigation include its effects on pain perception, its role in the regulation of sleep and wakefulness, and its potential therapeutic applications in diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide, as well as its potential interactions with other drugs and compounds.

Scientific Research Applications

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal activity, and inflammation.

properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2/c25-20-8-11-23(22(26)14-20)31-16-18-2-6-19(7-3-18)24(30)28-21-9-4-17(5-10-21)15-29-13-1-12-27-29/h1-14H,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOPRRPQCGUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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